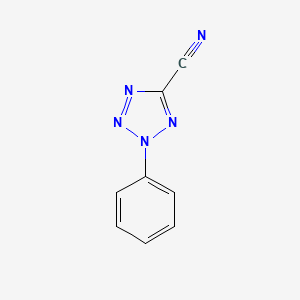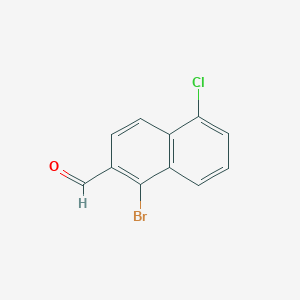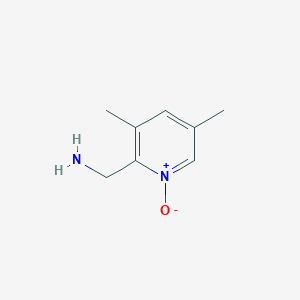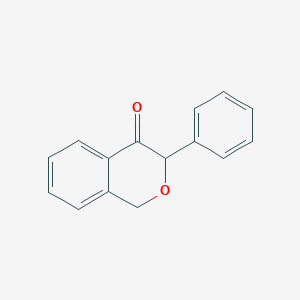![molecular formula C14H17Cl2NO4 B13997941 2-[[2-(2,3-Dichlorophenoxy)acetyl]amino]-4-methyl-pentanoic acid CAS No. 7404-55-9](/img/structure/B13997941.png)
2-[[2-(2,3-Dichlorophenoxy)acetyl]amino]-4-methyl-pentanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[[2-(2,3-Dichlorophenoxy)acetyl]amino]-4-methyl-pentanoic acid is an organic compound that features a dichlorophenoxy group attached to an acetic acid moiety. This compound is known for its applications in various fields, including chemistry, biology, and medicine.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-[[2-(2,3-Dichlorophenoxy)acetyl]amino]-4-methyl-pentanoic acid typically involves the reaction of 2,3-dichlorophenol with chloroacetic acid to form 2,3-dichlorophenoxyacetic acid. This intermediate is then reacted with an appropriate amine to yield the final product. The reaction conditions often involve the use of a base such as triethylamine or potassium carbonate to facilitate the esterification process .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions ensures high yield and purity. The process involves strict control of temperature, pressure, and reactant concentrations to achieve efficient production.
Análisis De Reacciones Químicas
Types of Reactions
2-[[2-(2,3-Dichlorophenoxy)acetyl]amino]-4-methyl-pentanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The dichlorophenoxy group can undergo nucleophilic substitution reactions with reagents such as sodium methoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of carboxylic acids and ketones.
Reduction: Formation of alcohols and amines.
Substitution: Formation of methoxy derivatives.
Aplicaciones Científicas De Investigación
2-[[2-(2,3-Dichlorophenoxy)acetyl]amino]-4-methyl-pentanoic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential effects on cellular processes and enzyme activities.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Used in the production of herbicides and pesticides due to its ability to inhibit plant growth.
Mecanismo De Acción
The mechanism of action of 2-[[2-(2,3-Dichlorophenoxy)acetyl]amino]-4-methyl-pentanoic acid involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as the suppression of inflammatory pathways or the induction of apoptosis in cancer cells .
Comparación Con Compuestos Similares
Similar Compounds
2,4-Dichlorophenoxyacetic acid: A widely used herbicide with similar structural features.
2,4-Dichlorophenoxypropionic acid: Another herbicide with a similar mode of action.
2,4-Dichlorophenoxybutanoic acid: Used in agricultural applications for weed control.
Uniqueness
2-[[2-(2,3-Dichlorophenoxy)acetyl]amino]-4-methyl-pentanoic acid is unique due to its specific substitution pattern on the phenoxy group, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and its potential therapeutic applications make it a valuable compound in scientific research and industry.
Propiedades
Número CAS |
7404-55-9 |
|---|---|
Fórmula molecular |
C14H17Cl2NO4 |
Peso molecular |
334.2 g/mol |
Nombre IUPAC |
2-[[2-(2,3-dichlorophenoxy)acetyl]amino]-4-methylpentanoic acid |
InChI |
InChI=1S/C14H17Cl2NO4/c1-8(2)6-10(14(19)20)17-12(18)7-21-11-5-3-4-9(15)13(11)16/h3-5,8,10H,6-7H2,1-2H3,(H,17,18)(H,19,20) |
Clave InChI |
WBRGURJQCBXFRA-UHFFFAOYSA-N |
SMILES canónico |
CC(C)CC(C(=O)O)NC(=O)COC1=C(C(=CC=C1)Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![1-[1-(4-Methoxyphenyl)-2-phenylethyl]-1-methylpiperidin-1-ium](/img/structure/B13997899.png)
![2-[[2-(2,3-Dichlorophenoxy)acetyl]amino]-4-methyl-pentanoic acid](/img/structure/B13997900.png)
![[Bis(4-nitrophenyl)methylidene]hydrazine](/img/structure/B13997910.png)


![2-[(3,8-Dichlorophenanthridin-6-yl)amino]ethanol](/img/structure/B13997937.png)

![2-(2-amino-1H-benzo[d]imidazol-1-yl)-N-benzyl-5,6,7,8-tetrahydroquinazolin-4-amine](/img/structure/B13997944.png)

